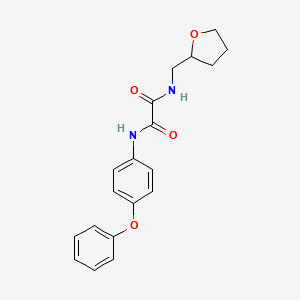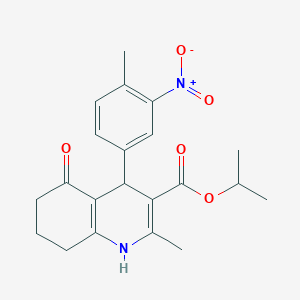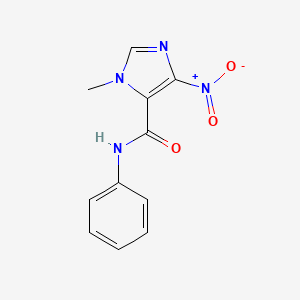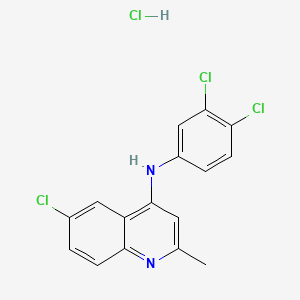
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PFT-α, and has been shown to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of PFT-α involves the inhibition of the p53 pathway. P53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer. PFT-α binds to the p53 protein and prevents it from binding to DNA, which inhibits the transcription of genes that promote cell growth. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PFT-α has a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, PFT-α has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PFT-α has also been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as heart failure.
实验室实验的优点和局限性
PFT-α has several advantages for use in lab experiments. It is a highly specific inhibitor of the p53 pathway and has been extensively studied for its biochemical and physiological effects. However, PFT-α also has several limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, PFT-α may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on PFT-α. One area of research is the development of more potent and specific inhibitors of the p53 pathway. Another area of research is the investigation of the potential applications of PFT-α in the treatment of other diseases such as inflammatory and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PFT-α and its potential side effects.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, or PFT-α, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFT-α has been shown to have a wide range of biochemical and physiological effects, including anticancer and neuroprotective effects. While PFT-α has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of PFT-α and its mechanism of action.
合成方法
The synthesis of PFT-α involves several steps, including the reaction of 4-phenoxybenzaldehyde with ethylenediamine to form N-(4-phenoxyphenyl)ethanediamide. This intermediate compound is then reacted with tetrahydro-2-furanmethanamine to form the final product, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of PFT-α is a complex process that requires expertise in organic chemistry.
科学研究应用
PFT-α has been extensively studied for its potential applications in scientific research. One of the primary applications of PFT-α is in the field of cancer research. Studies have shown that PFT-α can inhibit the growth of cancer cells by targeting the p53 pathway. PFT-α has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRAXLVGKRJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5004171.png)
![N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5004184.png)


![N~2~-benzyl-N~1~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5004200.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004201.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5004209.png)
![3-[(2-methoxy-1-naphthyl)methylene]-5-(6-methyl-2-naphthyl)-2(3H)-furanone](/img/structure/B5004212.png)

![N-2-thienyl-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5004223.png)
![butyl 4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5004230.png)
![5-(5-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5004243.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5004254.png)